molecular formula C12H10N2O5 B2795402 N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide CAS No. 329939-23-3

N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide

Cat. No.: B2795402
CAS No.: 329939-23-3
M. Wt: 262.221
InChI Key: WOPZPUPZCZSCPU-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide is a chemical compound with the molecular formula C12H10N2O5 and a molecular weight of 262.22 g/mol . Its CAS registry number is 329939-23-3 . The compound has an InChIKey of WOPZPUPZCZSCPU-UHFFFAOYSA-N and can be represented by the SMILES notation COC1=C(C=CC(=C1) N+ [O-])NC(=O)C2=CC=CO2 . Analytical data includes a predicted collision cross section (CCS) of 155.1 Ų for the [M+H]+ adduct . The compound is characterized by low water solubility, with a measured value of 4.3 µg/mL . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-18-10-5-4-8(14(16)17)7-9(10)13-12(15)11-3-2-6-19-11/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPZPUPZCZSCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329706
Record name N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329939-23-3
Record name N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide typically involves the reaction of 2-methoxy-5-nitroaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide with related furan-carboxamide derivatives, focusing on structural modifications, synthesis, physicochemical properties, and biological activity.

Substituent Effects on Aromatic Rings

Table 1: Structural Modifications and Key Properties

Compound Name Substituents on Phenyl Ring Molecular Formula Key Properties/Activity Reference
This compound 2-OCH₃, 5-NO₂ C₁₂H₁₀N₂O₅ High crystallinity (predicted)
N-(4-Methoxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (22o) 4-OCH₃, 3-CF₃, 5-NO₂ C₁₄H₁₁F₃N₂O₅ 67% synthetic yield; trypanocidal
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 2-F, 4-NO₂ (ester derivative) C₁₂H₈FNO₅ Antimycobacterial; stable conformation in solution and solid state
N-(4-Bromophenyl)furan-2-carboxamide 4-Br C₁₁H₈BrNO₂ 94% yield; versatile Suzuki coupling precursor
5'-(4-Chlorophenyl)-2,2'-bifuran-5-carboxamide Bifuran core, 4-Cl C₁₅H₁₁ClN₂O₃ Inhibitor properties (unspecified)

Key Observations :

  • Methoxy vs. Trifluoromethyl : The 2-methoxy group in the target compound may improve solubility compared to the trifluoromethyl group in compound 22o, which increases lipophilicity and metabolic stability .
  • Halogen Substitutions : Bromine (Br) and chlorine (Cl) in related compounds enable further functionalization (e.g., cross-coupling reactions), as seen in the synthesis of N-(4-bromophenyl)furan-2-carboxamide .

Key Observations :

  • Amide coupling (e.g., using furan-2-carbonyl chloride and substituted anilines) is a common high-yield route for furan-carboxamides .
Physicochemical and Structural Properties
  • Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to non-polar analogs like 5'-(4-chlorophenyl)-2,2'-bifuran-5-carboxamide .
  • Crystallinity : Analogs such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate form high-quality crystals due to stacking interactions, suggesting the target compound may exhibit similar crystallinity .
  • Conformational Stability : Substituent positioning (e.g., 2-methoxy vs. 4-nitro) minimizes steric hindrance, favoring planar molecular conformations critical for biological activity .

Biological Activity

N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, antifungal, anti-inflammatory, and anticancer agent. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O4C_{12}H_{10}N_{2}O_{4}, with a molecular weight of approximately 246.22 g/mol. The structure features a furan ring substituted with a methoxy group and a nitrophenyl moiety, which are critical for its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli230 μg/mL
Staphylococcus aureus265 μg/mL
Bacillus cereus280 μg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies demonstrate its effectiveness against various fungal strains, indicating potential applications in treating fungal infections.

Anti-inflammatory and Anticancer Potential

The compound has also been explored for its anti-inflammatory and anticancer activities. Research indicates that structural modifications can enhance its anticancer properties, particularly when electron-donating substituents are present on the phenyl ring. For instance, compounds with para-substituted nitro groups exhibited notable anti-cancer potential in vitro .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the compound's effectiveness against multiple bacterial strains, revealing substantial inhibition rates compared to standard antibiotics like doxorubicin .
  • Anticancer Activity : Another research focused on structure-activity relationships (SAR), indicating that modifications to the phenyl ring significantly impacted cell viability in cancer cell lines, suggesting a pathway for future drug development .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound interacts with specific enzymes related to inflammation and cancer progression, providing insights into how it may exert its biological effects.

Q & A

Q. What experimental designs evaluate synergistic effects with existing therapeutics?

  • Protocol :
  • Combination Index : Use Chou-Talalay method to calculate CI values (e.g., CI <1 indicates synergy with paclitaxel).
  • Mechanistic Studies : RNA-seq to identify pathways modulated by combination therapy .

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